1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile
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Overview
Description
1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are a significant group of natural and synthetic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of homophthalic anhydride with imines, allowing the isoquinoline ring closure in one step .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of tetrahydro derivatives.
Substitution: Introduction of various substituents at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can exhibit different biological activities depending on the nature and position of the substituents.
Scientific Research Applications
1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor antagonist, modulating the activity of proteins involved in critical biological processes . The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the isoquinoline ring.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Oxo-2,3,4-trisubstituted tetrahydroisoquinolines
Uniqueness
1-Oxo-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile is unique due to the presence of the carbonitrile group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-2-9-8(5-7)3-4-12-10(9)13/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKIILPTVPFJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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